(E)-3-[4-(2-amino-2-oxoethoxy)-3-bromophenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide
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Overview
Description
(E)-3-[4-(2-amino-2-oxoethoxy)-3-bromophenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromophenyl group, a cyano group, and an amide linkage, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(2-amino-2-oxoethoxy)-3-bromophenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide typically involves multiple steps, including the formation of the bromophenyl intermediate, the introduction of the cyano group, and the final coupling with the amide. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(2-amino-2-oxoethoxy)-3-bromophenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-[4-(2-amino-2-oxoethoxy)-3-bromophenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be used to study its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, the compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-3-[4-(2-amino-2-oxoethoxy)-3-bromophenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Comparison
Compared to similar compounds like cetylpyridinium chloride and domiphen bromide, (E)-3-[4-(2-amino-2-oxoethoxy)-3-bromophenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide has a unique combination of functional groups that may confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-3-[4-(2-amino-2-oxoethoxy)-3-bromophenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3/c1-13(15-5-3-2-4-6-15)24-20(26)16(11-22)9-14-7-8-18(17(21)10-14)27-12-19(23)25/h2-10,13H,12H2,1H3,(H2,23,25)(H,24,26)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUMFJGPXIRHPD-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC(=O)N)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)N)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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